molecular formula C₃₂H₄₅N₉O₁₀S B612511 tos-GPR-ANBA-IPA acetate CAS No. 2070009-46-8

tos-GPR-ANBA-IPA acetate

Cat. No.: B612511
CAS No.: 2070009-46-8
M. Wt: 747.82
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and protective groups. The process typically starts with the protection of the amino group of glycine with a tosyl group. This is followed by the coupling of proline, arginine, and ANBA-IPA (4-aminonaphthalene-1,8-dicarboxylic acid) using standard peptide synthesis techniques . The final product is then acetylated to form the acetate salt.

Industrial Production Methods: Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable, solid form suitable for storage and use in research .

Mechanism of Action

The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves its interaction with specific enzymes that catalyze the hydrolysis of peptide bonds. This reaction releases ANBA-IPA, which can then participate in luminescence reactions . The luminescence signal produced is proportional to the enzyme activity, allowing for quantitative measurement .

Biological Activity

Tos-Gly-Pro-Arg-ANBA-IPA acetate, commonly referred to as tos-GPR-ANBA-IPA acetate, is a synthetic chromogenic peptide substrate that plays a significant role in biochemical research. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a combination of amino acids (glycine, proline, arginine) and an isopropyl acetate moiety. This configuration contributes to its functional properties in various assays. The compound has the CAS number 2070009-46-8 and is primarily used in laboratory settings for research purposes only, not for human consumption.

The biological activity of this compound is primarily linked to its role as a substrate in enzymatic assays. It undergoes hydrolysis when interacting with water, leading to the breakdown of its ester bonds. This reaction is crucial for understanding the stability and reactivity of the compound under different conditions. The hydrolysis process is typically catalyzed by specific enzymes such as trypsin or chymotrypsin, resulting in the release of individual amino acids and ANBA-IPA, which can participate in luminescence reactions.

Applications in Research

This compound finds applications across various fields:

  • Enzymatic Assays : It serves as a substrate to study enzyme kinetics and inhibition.
  • Cell-based Assays : The compound is utilized to measure enzyme activity and protein interactions.
  • Clinical Diagnostics : It acts as a diagnostic tool for detecting specific enzymes in biological samples.
  • Analytical Devices : The compound is employed in the development of biosensors and other analytical devices.

Biological Activity and Interaction Studies

The compound's interaction studies focus on its binding affinity with various enzymes and substrates, aiding in elucidating enzyme action mechanisms and substrate specificity. Modifications to its structure can significantly influence interactions with target enzymes, providing insights into enzyme kinetics and dynamics.

Table 1: Comparison of Similar Compounds

Compound NameDescriptionUnique Features
Tos-Gly-Pro-Ala-ANBAA chromogenic peptide substrateContains alanine instead of arginine
Tos-Gly-Pro-Lys-ANBAAnother chromogenic peptide substrateFeatures lysine, affecting binding properties
Tos-Gly-Pro-Thr-ANBASimilar substrate used in enzymatic assaysContains threonine, influencing solubility

Research Findings

Recent studies have highlighted the versatility of this compound in both academic and industrial research settings. For instance:

  • Enzyme Kinetics : Research indicates that this compound effectively mimics natural substrates, enhancing its utility in studying proteolytic enzymes due to its specific amino acid sequence.
  • Luminescence Measurement : The compound's luminescent properties make it valuable for detecting biological activities in various assays, thus broadening its applicability in biochemical research.

Case Studies

Several case studies have demonstrated the effectiveness of this compound:

  • Proteolytic Enzyme Studies : In studies involving proteolytic enzymes, this compound was shown to be hydrolyzed efficiently, allowing researchers to measure enzyme activity accurately.
  • Biosensor Development : The compound has been incorporated into biosensors for real-time monitoring of enzymatic reactions, showcasing its potential in diagnostic applications.

Properties

CAS No.

2070009-46-8

Molecular Formula

C₃₂H₄₅N₉O₁₀S

Molecular Weight

747.82

sequence

One Letter Code: Tos-GPR-ANBA-IPA

Synonyms

tos-GPR-ANBA-IPA acetate

Origin of Product

United States

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